molecular formula C11H9F3N2O2 B13095066 Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate

Cat. No.: B13095066
M. Wt: 258.20 g/mol
InChI Key: DGHDNSUNRPACJP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate typically involves the reaction of 3-cyano-4-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
  • 3-Cyano-4-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine derivatives

Uniqueness

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 2-[3-cyano-4-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)5-9-7(6-15)8(3-4-16-9)11(12,13)14/h3-4H,2,5H2,1H3

InChI Key

DGHDNSUNRPACJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1C#N)C(F)(F)F

Origin of Product

United States

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